1H-Pyrrole, potassium salt
CAS No.: 16199-06-7
Cat. No.: VC21073601
Molecular Formula: C4H5KN+
Molecular Weight: 105.18 g/mol
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Specification
CAS No. | 16199-06-7 |
---|---|
Molecular Formula | C4H5KN+ |
Molecular Weight | 105.18 g/mol |
IUPAC Name | potassium;pyrrol-1-ide |
Standard InChI | InChI=1S/C4H4N.K/c1-2-4-5-3-1;/h1-4H;/q-1;+1 |
Standard InChI Key | YWIWIWKNPYGWLT-UHFFFAOYSA-N |
SMILES | C1=C[N-]C=C1.[K+] |
Canonical SMILES | C1=C[N-]C=C1.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
1H-Pyrrole, potassium salt is a nitrogen-containing organometallic compound with distinctive structural features. It serves as an important intermediate in various synthetic pathways, particularly those involving functionalized pyrroles. The compound's basic identification parameters are summarized in Table 1.
Table 1: Basic Identification Parameters of 1H-Pyrrole, Potassium Salt
Parameter | Value |
---|---|
CAS Registry Number | 16199-06-7 |
Molecular Formula | C₄H₅KN |
Molecular Weight | 106.19 g/mol |
EINECS Number | 240-327-8 |
PubChem SID | 505434900 |
PubChem CID | 10898667 |
The compound consists of a pyrrole ring where the nitrogen atom has been deprotonated, forming an ionic bond with a potassium cation. This structural arrangement gives the compound its unique chemical reactivity and properties, making it valuable in organic synthesis applications .
Structural Features
The structure of 1H-Pyrrole, potassium salt features a five-membered aromatic heterocycle with a potassium ion coordinated to the nitrogen atom. The pyrrole ring maintains its aromaticity with 6 π-electrons (two from the nitrogen atom and four from the carbon atoms). The negative charge on the nitrogen is stabilized by resonance throughout the ring structure, which contributes to the compound's stability and reactivity patterns .
The chemical structure can be represented with the nitrogen atom bearing the negative charge, balanced by the potassium counterion. This arrangement results in an ionic compound with distinct chemical behavior compared to neutral pyrrole. The structural relationship to parent pyrrole (CID 8027) and its ionic nature with potassium (CID 5462222) as a counterion is well-documented in chemical databases .
Nomenclature and Synonyms
Systematic and Common Nomenclature
The compound is known by several systematic and common names, reflecting its structure and chemical nature. The various nomenclature approaches provide different perspectives on how the compound is classified and identified in chemical literature and databases.
Table 2: Nomenclature Variants for 1H-Pyrrole, Potassium Salt
Nomenclature Type | Name |
---|---|
IUPAC Name | 1H-Pyrrole, potassium salt (1:1) |
Common Names | Potassium pyrrolide |
Alternative Names | 1H-Pyrrole-1-ylpotassium |
1-Potassio-1H-pyrrole | |
(1H-Pyrrol-1-yl)potassium | |
Potassium, pyrrol-1-yl- | |
Pyrrole, potassium salt | |
Pyrrole, potassium deriv. |
This diversity in nomenclature reflects the compound's importance across different chemical applications and research areas. The various naming conventions adhere to different chemical naming systems while all referring to the same chemical entity .
Classification and Relationship
1H-Pyrrole, potassium salt belongs to the broader class of heterocyclic compounds, specifically within the category of five-membered heteroaromatic compounds containing one nitrogen atom. It is classified as a specialty chemical and is related to the parent compound pyrrole. The relationship between this potassium salt and other pyrrole derivatives is important for understanding its place in organic chemistry and synthetic applications .
The compound is categorized as an organopotassium compound and serves as an important building block in heterocyclic chemistry. Its classification within chemical databases reflects both its structural features and its functional applications in synthetic chemistry .
Physical and Chemical Properties
Physical Characteristics
The physical properties of 1H-Pyrrole, potassium salt are consistent with its ionic structure and heterocyclic backbone. While the search results provide limited detailed information about physical characteristics such as appearance, melting point, or solubility, the compound's structural features suggest certain physical behaviors typical of alkali metal salts of heterocyclic compounds.
As with many organopotassium compounds, 1H-Pyrrole, potassium salt is expected to be sensitive to moisture and air, potentially requiring storage under inert conditions. Its ionic character likely influences its solubility profile, making it more soluble in polar aprotic solvents than in non-polar solvents .
Chemical Reactivity
The chemical reactivity of 1H-Pyrrole, potassium salt is largely determined by the nucleophilic character of the deprotonated nitrogen. This feature makes it valuable as a synthetic intermediate in various chemical transformations. The negative charge on the nitrogen atom enables the compound to participate in nucleophilic substitution and addition reactions.
The compound can serve as a building block for creating more complex pyrrole derivatives through reactions at the nitrogen position. Additionally, the aromatic ring system remains susceptible to electrophilic aromatic substitution reactions, though the reactivity pattern differs from that of neutral pyrrole due to the influence of the negative charge on the nitrogen atom .
Related Compounds and Derivatives
Parent and Component Compounds
1H-Pyrrole, potassium salt is directly related to several key compounds in organic chemistry. The parent compound, pyrrole (CID 8027), serves as the foundational structure from which the potassium salt is derived. Understanding the relationship between the parent compound and its potassium derivative provides insight into the chemical behavior and applications of 1H-Pyrrole, potassium salt.
The search results specifically identify the component compounds as pyrrole (CID 8027) and potassium (CID 5462222), highlighting the compound's composition and derivation. This relationship to fundamental chemical entities establishes the compound within the broader context of heterocyclic and organometallic chemistry .
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